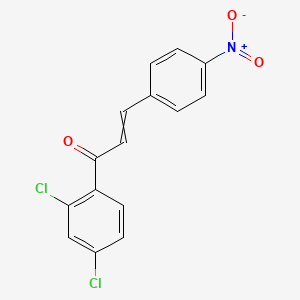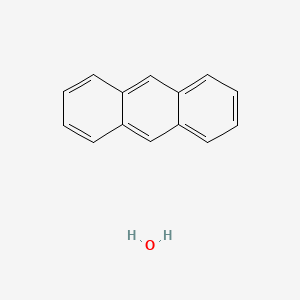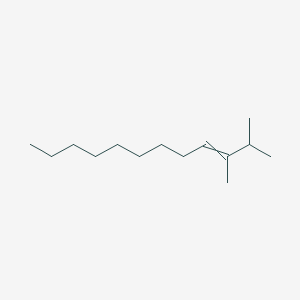
terminal protein, Bacteriophage M2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terminal protein, Bacteriophage M2, is a crucial component in the replication process of bacteriophages. Bacteriophages, or phages, are viruses that infect and replicate within bacteria. Terminal protein acts as a primer for the initiation of replication, a reaction catalyzed by the viral DNA polymerase at the two DNA ends . This protein is essential for the successful replication and proliferation of the bacteriophage within its bacterial host.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of terminal protein, Bacteriophage M2, involves the propagation of bacteriophages in a suitable bacterial host. The process includes several steps:
Phage Propagation: Bacteriophages are propagated in a bacterial culture until a high titer is achieved.
Phage Clean-Up: The phage lysate is filtered through a 0.22 μm filter and treated with chloroform to remove bacterial contaminants.
Phage Concentration: Ultrafiltration is used to concentrate the phage particles.
Endotoxin Removal: Endotoxins are removed to produce a clean phage preparation.
Storage: The purified phage preparation is stored for continuous laboratory use.
Industrial Production Methods
Industrial production of terminal protein involves large-scale fermentation processes where bacteriophages are cultured in bioreactors. The process is similar to laboratory-scale preparation but on a larger scale, ensuring high yield and purity of the terminal protein.
化学反応の分析
Types of Reactions
Terminal protein, Bacteriophage M2, primarily undergoes protein-protein and protein-nucleic acid interactions. These interactions are essential for the assembly of the bacteriophage and its replication process .
Common Reagents and Conditions
The common reagents used in the preparation and purification of terminal protein include:
Chloroform: Used for phage clean-up.
Ultrafiltration membranes: Used for phage concentration.
Endotoxin removal agents: Used to purify the phage preparation.
Major Products Formed
The major product formed from these reactions is the purified terminal protein, which is essential for the replication of the bacteriophage.
科学的研究の応用
Terminal protein, Bacteriophage M2, has several scientific research applications:
Molecular Biology: Used to study protein-protein and protein-nucleic acid interactions.
Virology: Essential for understanding the replication mechanisms of bacteriophages.
Biotechnology: Used in the development of phage-based delivery systems for gene therapy and drug delivery.
作用機序
The mechanism of action of terminal protein involves its role as a primer for the initiation of DNA replication. The viral DNA polymerase catalyzes the reaction at the two DNA ends, elongating the nascent DNA chain in a processive manner. This coupling of strand displacement with elongation is crucial for the replication of the bacteriophage .
類似化合物との比較
Similar Compounds
Similar compounds to terminal protein, Bacteriophage M2, include:
MS2 Coat Protein: Involved in the assembly of the MS2 bacteriophage.
T4 Phage Proteins: Involved in the replication and assembly of T4 bacteriophage.
Uniqueness
The uniqueness of this compound, lies in its specific role as a primer for DNA replication, which is essential for the successful replication of the bacteriophage. This distinguishes it from other phage proteins that may have different roles in the phage life cycle.
特性
CAS番号 |
139643-82-6 |
|---|---|
分子式 |
C117H179N25O34 |
分子量 |
2479.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
InChIキー |
NPTSCMWNGWMXMA-NXVMTPNUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


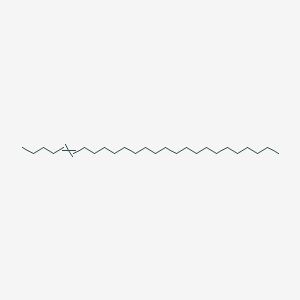
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
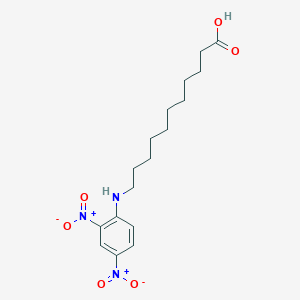

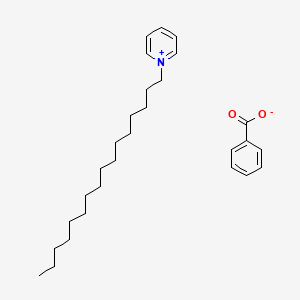
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
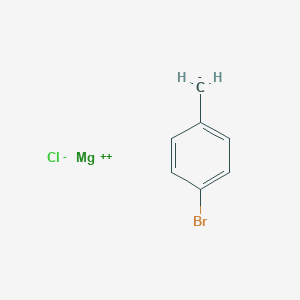

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
